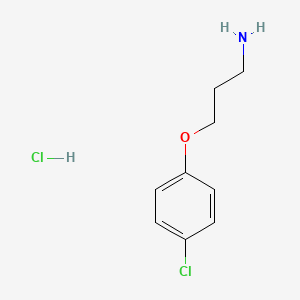

3-(4-Chlorophenoxy)propan-1-amine hydrochloride

Descripción

BenchChem offers high-quality 3-(4-Chlorophenoxy)propan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)propan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTQVZFPPFPESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702046 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152973-80-3 | |

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 3-(4-Chlorophenoxy)propan-1-amine HCl

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride , a critical primary amine building block used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and serotonin reuptake transporters.[1] Characterized by a 4-chlorophenoxy head group linked to a primary amine via a propyl chain, this compound serves as a robust "linker" moiety in drug discovery, particularly for antihistamines, antidepressants, and antipsychotics.[1]

This document details the molecular structure, physicochemical properties, validated synthetic pathways, and analytical characterization standards required for the integration of this compound into high-throughput screening and lead optimization workflows.

Molecular Identity & Structural Analysis[1][2]

The compound is a hydrochloride salt of a primary amine ether.[1] Its core architecture features a lipophilic p-chlorophenyl ether domain separated from a polar, ionizable primary amine by a flexible three-carbon spacer.[1] This specific distance (approx. 4-5 Å) is pharmacophorically significant, often mimicking the distance between the aromatic ring and nitrogen in neurotransmitters like serotonin.[1]

Identification Data[1][2][3]

| Parameter | Value |

| IUPAC Name | 3-(4-Chlorophenoxy)propan-1-amine hydrochloride |

| Common Name | 3-(p-Chlorophenoxy)propylamine HCl |

| CAS Number | 152973-80-3 (HCl Salt); 152973-79-0 (Free Base) |

| Molecular Formula | C₉H₁₂ClNO[1][2][3] · HCl (Salt); C₉H₁₂ClNO (Base) |

| SMILES | ClC1=CC=C(OCCCN)C=C1.Cl |

| InChI Key | GCTQVZFPPFPESL-UHFFFAOYSA-N |

2D Structural Representation

The molecule consists of a 1,4-disubstituted benzene ring (p-chloro substitution) attached to an ether oxygen.[1] The propyl chain provides rotational freedom, allowing the terminal amine to adopt various conformations relative to the aromatic ring, facilitating binding pocket adaptation.[1]

Physicochemical Properties[1][2][3][6]

Understanding the physicochemical profile is essential for predicting the compound's behavior in solution and its suitability for biological assays.[1]

| Property | Value | Notes |

| Molecular Weight (Salt) | 222.11 g/mol | Used for stoichiometric calculations.[1] |

| Molecular Weight (Base) | 185.65 g/mol | Active pharmaceutical ingredient (API) equivalent.[1] |

| Exact Mass (Base) | 185.0607 | Monoisotopic mass for MS confirmation.[1] |

| Melting Point | 179–180 °C | Distinct crystalline solid; sharp MP indicates high purity.[1] |

| Solubility | High in Water, MeOH, DMSO | Typical of primary amine hydrochlorides.[1] |

| LogP (Calculated) | ~2.2 (Free Base) | Moderate lipophilicity; membrane permeable as free base.[1] |

| pKa (Predicted) | ~9.8 (Amine) | Protonated at physiological pH (7.4).[1] |

Synthetic Pathway & Methodology

Two primary routes are established for the synthesis of 3-(4-Chlorophenoxy)propan-1-amine HCl. Method A (Cyanoethylation) is preferred for industrial scalability due to atom economy, while Method B (Gabriel Synthesis) is often used in laboratory settings for high purity.[1]

Method A: Cyanoethylation & Reduction (Scalable Route)[1][2]

This route utilizes the Michael addition of 4-chlorophenol to acrylonitrile, followed by catalytic hydrogenation.[1]

-

Step 1: Cyanoethylation

-

Reactants: 4-Chlorophenol, Acrylonitrile.[1]

-

Catalyst: Triton B or catalytic NaOH.[1]

-

Conditions: Reflux in aqueous/alcoholic solvent (80°C, 4-6 hours).

-

Intermediate: 3-(4-Chlorophenoxy)propanenitrile.[1]

-

Mechanism: Base-catalyzed nucleophilic attack of the phenoxide ion on the

-carbon of acrylonitrile.[1]

-

-

Step 2: Reduction

Method B: Gabriel Synthesis (High Purity)[1][2]

-

Alkylation: Reaction of 4-chlorophenol with

-(3-bromopropyl)phthalimide in the presence of -

Deprotection: Hydrazinolysis (Hydrazine hydrate in EtOH) to release the primary amine.[1]

-

Salt Formation: Treatment with ethanolic HCl.[1]

Synthesis Workflow Diagram

Figure 1: Comparison of Cyanoethylation (Route A) and Gabriel Synthesis (Route B) pathways.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral parameters.

Proton NMR ( NMR)

Solvent: DMSO-

-

8.10 (br s, 3H): Ammonium protons (

-

7.35 (d,

-

6.95 (d,

-

4.05 (t,

-

2.90 (m, 2H): Methylene adjacent to Nitrogen (

-

2.05 (quint,

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion (

): 186.1 m/z (for -

Isotope Pattern: Distinct 3:1 ratio at 186:188 m/z, confirming the presence of a single Chlorine atom.[1]

Infrared Spectroscopy (FT-IR)

Applications in Medicinal Chemistry

This molecule is a versatile "linker" pharmacophore.[1] Its specific length and electronic properties make it ideal for:

-

GPCR Ligands: The 3-carbon chain allows the terminal amine to interact with Aspartate residues (e.g., Asp3.[1]32) in GPCR binding pockets (5-HT, Dopamine) while the chlorophenyl group engages in hydrophobic/

-stacking interactions.[1] -

Serotonin Modulators: Structurally homologous to the side chains of SSRIs (e.g., Fluoxetine derivatives) and trazodone-like molecules.[1]

-

Fragment-Based Drug Design (FBDD): Used as a high-quality fragment to probe sub-pockets in kinase or transporter targets.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485772, 3-(4-Chlorophenyl)propan-1-amine (Related Structure Analysis). Retrieved from [Link]

Solubility Profiling of 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride: A Technical Guide for Drug Development

Executive Summary

In early-stage drug development and synthetic chemistry, the physicochemical characterization of active pharmaceutical ingredient (API) building blocks is critical to downstream success. 3-(4-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 152973-80-3) is a bifunctional intermediate characterized by a lipophilic halogenated aromatic ring and a highly polar, ionizable primary amine hydrochloride headgroup.

This whitepaper provides an in-depth analysis of the solvation thermodynamics governing this compound. By understanding the structural causality behind its solubility in aqueous versus organic media, researchers can optimize stock solution preparation, prevent unintended precipitation in biological assays, and design more efficient liquid-liquid extraction workflows.

Structural Causality & Solvation Thermodynamics

The solubility of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride is dictated by the competing thermodynamic forces of its two distinct structural domains:

-

The Hydrophobic Tail (4-Chlorophenoxypropyl group): The halogenated aromatic ring and the aliphatic propyl chain contribute significantly to the molecule's lipophilicity. In the absence of the salt form (i.e., the free base), this domain would drive high solubility in non-polar organic solvents like hexane or dichloromethane.

-

The Hydrophilic Headgroup (Amine Hydrochloride Salt): The protonated primary amine (

) paired with a chloride counterion (

As established in general , polar solvents are highly effective at dissolving ionic salts. In aqueous media, the protonated amine forms strong ion-dipole interactions with water molecules. In organic environments, the "like dissolves like" rule applies, but the ionic nature of the salt strictly limits solubility in non-polar solvents. Instead, polar aprotic solvents (like DMSO) or polar protic solvents (like Methanol) are required to solvate the ion pair effectively. Furthermore, industrial processes frequently exploit this dichotomy, using aqueous washes to selectively extract highly water-soluble amine hydrochlorides from organic reaction mixtures .

Comparative Solubility Profile

The following table summarizes the quantitative and qualitative solubility behavior of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride across various solvent classes.

| Solvent Class | Solvent | Dielectric Constant ( | Estimated Solubility | Primary Solvation Mechanism |

| Aqueous | Water (pH 4.0 - 7.0) | 80.1 | High (>50 mg/mL) | Ion-dipole interactions, Hydrogen bonding |

| Aqueous | Buffer (pH > 10.0) | ~80.0 | Low (<1 mg/mL) | Free base conversion; Hydrophobic precipitation |

| Polar Protic | Methanol | 32.7 | High (>30 mg/mL) | Hydrogen bonding, Ion solvation |

| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | High (~25-50 mg/mL) | Strong dipole-ion interactions |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | Low to Moderate | Limited ion-pair dissociation; tail solvation |

| Non-Polar | Hexane / Heptane | 1.9 | Insoluble | Insufficient energy to break crystal lattice |

Note: When preparing stock solutions for biological assays, compounds of this class are typically dissolved in DMSO or DMF at high concentrations, analogous to protocols used for other , before being diluted into aqueous media.

Mechanistic Workflow: Solvent Selection and pH Dependence

The physical state and solubility of the compound are highly dependent on the pH of the aqueous environment and the dielectric properties of the organic solvent. If the compound is introduced into an aqueous medium with a pH exceeding its

Solvent selection and pH-dependent state transitions of the API.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride for formulation purposes, kinetic methods (like solvent-shift assays) are insufficient. A true thermodynamic equilibrium must be established. The following Shake-Flask Method coupled with HPLC-UV provides a self-validating framework.

Materials Required:

-

3-(4-Chlorophenoxy)propan-1-amine hydrochloride API powder ()

-

Target solvents (e.g., HPLC-grade Water, Methanol, DMSO)

-

Thermostated orbital shaker

-

High-speed microcentrifuge (capable of 10,000 x g)

-

HPLC system with UV/Vis detector

Step-by-Step Methodology:

-

Saturation Preparation (Causality: Ensuring Excess Solid):

-

Weigh approximately 100 mg of the API into a 2.0 mL glass HPLC vial.

-

Add 1.0 mL of the target solvent. A visible suspension of undissolved solid must remain. If all solid dissolves, add more API in 50 mg increments until saturation is visibly maintained.

-

-

Thermodynamic Equilibration (Causality: Overcoming Kinetic Artifacts):

-

Seal the vials and place them in a thermostated orbital shaker set to exactly

. -

Agitate at 300 RPM for a minimum of 24 to 48 hours. Why? Amine hydrochlorides can form supersaturated solutions initially; a 24-hour equilibration ensures the dissolution-precipitation cycle reaches a true thermodynamic baseline.

-

-

Phase Separation via Centrifugation (Causality: Preventing Adsorptive Losses):

-

Transfer the suspension to a microcentrifuge tube.

-

Centrifuge at 10,000 x g for 15 minutes at

. -

Critical Insight: Do not use syringe filters (e.g., PTFE or PES). The lipophilic chlorophenoxy moiety can non-specifically bind to filter membranes, artificially lowering the measured solubility of the supernatant.

-

-

Dilution and HPLC-UV Quantification:

-

Carefully aspirate an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot quantitatively (e.g., 1:100 or 1:1000) into the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your standard curve.

-

Analyze via HPLC-UV, monitoring at the

corresponding to the chlorophenoxy chromophore (typically around 220-230 nm or 270-280 nm).

-

-

System Validation (pH Check):

-

For aqueous samples, measure the pH of the final supernatant. Because hydrochloride salts are weakly acidic, dissolving large quantities can depress the pH of unbuffered water, altering the solubility landscape mid-experiment. Documenting the final pH validates the state of the API.

-

References

-

Justia Patents. "Method for the continuous production of isocyanates." Justia Patent Database. Available at: [Link]

Advanced Technical Guide & Safety Data Assessment: 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride

Executive Summary

As a Senior Application Scientist, I approach the handling, synthesis, and application of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 152973-80-3) not merely as a chemical inventory exercise, but as a holistic workflow requiring rigorous mechanistic understanding. This molecule—a synthetic phenoxypropylamine derivative—serves as a critical building block in the development of Rho GTPase modulators and acts as a pharmacological substrate for amine oxidases[1].

This whitepaper supersedes standard Safety Data Sheets (SDS) by integrating physicochemical data, GHS hazard assessments, and field-proven experimental methodologies into a unified, self-validating technical framework.

Chemical Identity & Physicochemical Profiling

Accurate analytical characterization is the foundation of reproducible research. The hydrochloride salt form is intentionally selected over the free base to enhance oxidative stability, improve aqueous solubility for biological assays, and facilitate purification via crystallization.

Table 1: Physicochemical & Identification Data

| Parameter | Specification |

| Chemical Name | 3-(4-Chlorophenoxy)propan-1-amine hydrochloride |

| CAS Registry Number | 152973-80-3 |

| Molecular Formula | C9H13Cl2NO (C9H12ClNO · HCl) |

| Molecular Weight | 222.11 g/mol |

| MDL Number | MFCD11036181 |

| Physical State | Solid (Crystalline powder) |

Hazard Assessment & Risk Mitigation (SDS Core)

Handling this compound requires an understanding of its interaction with biological tissues. As an amine hydrochloride, the primary risks stem from localized pH alterations and disruption of lipid bilayers upon contact, leading to irritation[2].

Table 2: GHS Hazard Classification & Precautionary Directives

| Hazard Class | Category | H-Statement | Mitigation Strategy & Causality |

| Skin Irritation | Category 2 | H315: Causes skin irritation | P280: Wear nitrile gloves (≥0.11mm). Causality: Nitrile provides a non-polar barrier against the lipophilic chlorophenoxy moiety. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water. Causality: Rapid dilution neutralizes the localized acidity of the HCl salt. |

| STOT (Single Exp.) | Category 3 | H335: May cause respiratory irritation | P261/P271: Handle in a fume hood. Causality: Prevents inhalation of aerosolized crystalline micro-particulates. |

Synthetic Methodology: Chemoselective Nitrile Reduction

The synthesis of 3-(4-chlorophenoxy)propan-1-amine hydrochloride relies on the reduction of 3-(4-chlorophenoxy)propanenitrile.

Mechanistic Causality: Borane-tetrahydrofuran (BH3·THF) complex is utilized as the reducing agent. The causal choice of BH3·THF over stronger hydride donors like Lithium Aluminum Hydride (LiAlH4) is critical; LiAlH4 poses a significant risk of unwanted reductive dechlorination at the para-position of the aromatic ring. Borane provides chemoselective reduction of the nitrile without disturbing the aryl chloride[1].

Fig 1: Chemoselective reduction of 3-(4-chlorophenoxy)propanenitrile to the amine hydrochloride.

Step-by-Step Protocol: Self-Validating Synthesis

-

Initiation: Dissolve 3-(4-chlorophenoxy)propanenitrile in anhydrous THF under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C.

-

Reduction: Dropwise add BH3·THF complex (1.5 eq). Allow the reaction to warm to room temperature and stir for exactly 1.83 hours[1].

-

Quenching (Self-Validation Checkpoint 1): Carefully add methanol at 0°C. Validation: The cessation of hydrogen gas evolution physically confirms that all excess borane has been safely quenched.

-

Salt Formation: Add concentrated HCl in ethyl acetate (EtOAc) and water.

-

Isolation (Self-Validation Checkpoint 2): Stir vigorously. Validation: The successful formation of the product is visually confirmed by the transition from a homogenous solution to a dense white crystalline suspension. This precipitation acts as an automatic purification step, yielding the title compound at approximately 42% yield without requiring column chromatography[1]. Filter and dry under vacuum.

Pharmacological Application: Amine Oxidase Modulation

In pharmacological settings, 3-(4-chlorophenoxy)propan-1-amine acts as a structural analog to endogenous monoamines. Research demonstrates that such synthetic phenoxypropylamine derivatives serve as substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Monoamine Oxidase (MAO) in human adipocytes[1].

Mechanistic Causality: The enzymatic oxidation of the primary amine yields a corresponding aldehyde, ammonia, and hydrogen peroxide (H2O2). The biological efficacy of this molecule stems directly from this localized H2O2 generation. The Reactive Oxygen Species (ROS) act as secondary messengers that mimic the insulin signaling cascade, thereby inhibiting lipid droplet lipolysis and stimulating hexose (glucose) uptake[1].

Fig 2: Amine oxidase-mediated oxidative deamination and downstream insulin-like metabolic signaling.

Step-by-Step Protocol: Self-Validating SSAO Activity Assay

To quantify the interaction between the chemical and SSAO, a coupled fluorometric assay is employed.

-

Preparation: Plate human adipocytes in a 96-well microtiter plate. Wash cells with HEPES-buffered saline.

-

Coupling Reagents: Add a reaction mixture containing 50 µM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP).

-

Substrate Introduction: Introduce 100 µM of 3-(4-chlorophenoxy)propan-1-amine hydrochloride to the experimental wells.

-

Inhibition Control (Self-Validation Checkpoint): To a parallel set of control wells, add 1 mM Semicarbazide (a specific SSAO inhibitor) 30 minutes prior to substrate introduction. Validation: The system is self-validating because the generation of fluorescent resorufin is strictly dependent on H2O2. If the semicarbazide-treated wells show fluorescence above baseline, it immediately indicates assay contamination or non-specific peroxidase activity, invalidating the run and preventing false-positive data.

-

Measurement: Incubate at 37°C for 60 minutes and measure fluorescence (Ex/Em = 530/590 nm).

References

-

Title: METHODS AND COMPOSITIONS FOR MODULATING RHO-MEDIATED GENE TRANSCRIPTION (Patent US20120252792A1) & Chemical Structures Interacting with Amine Oxidases: Effects on Glucose, Lipid, and Hydrogen Peroxide Handling by Human Adipocytes (Molecules 2022, 27(19), 6224) Source: Google Patents / MDPI Molecules URL: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a thorough stability assessment. The methodologies detailed herein are grounded in established scientific principles and align with international regulatory expectations, ensuring a robust and reliable characterization of the molecule's intrinsic stability.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the physicochemical properties of the API playing a pivotal role. Among these, thermodynamic stability is paramount. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. For a hydrochloride salt such as 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, understanding its behavior under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring product quality and patient safety.

This guide will provide a detailed roadmap for a comprehensive thermodynamic stability assessment, encompassing thermal analysis and forced degradation studies. By understanding the principles behind these methodologies and following the detailed protocols, researchers can elucidate the degradation pathways, identify critical quality attributes, and establish appropriate storage and handling conditions for 3-(4-Chlorophenoxy)propan-1-amine hydrochloride.

Physicochemical Properties of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride

A foundational understanding of the molecule's basic properties is essential before embarking on a stability assessment.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃Cl₂NO | [1][2] |

| Molecular Weight | 222.11 g/mol | [1][2] |

| CAS Number | 152973-80-3 | [1][2] |

| Appearance | White to off-white solid (typical for amine hydrochlorides) | General Knowledge |

| Melting Point | 179-180 °C | [1] |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

Thermal Analysis: Unveiling Thermal Events

Thermal analysis techniques are indispensable for probing the physical and chemical changes that a substance undergoes upon heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods in the pharmaceutical industry.[3][4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides a wealth of information about thermal events such as melting, crystallization, and solid-state transitions.[6] For 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, DSC is crucial for determining its melting point and purity, as well as identifying any polymorphic forms.

Experimental Protocol: DSC Analysis

Objective: To determine the melting point and thermal profile of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum pans and lids

-

Microbalance

Procedure:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

Crimp the pan with a lid. An empty, crimped pan will be used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature sufficiently above the melting point (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

Data Interpretation: The resulting thermogram will show a sharp endothermic peak corresponding to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point. The presence of multiple peaks could indicate the presence of polymorphs or impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is particularly useful for determining the presence of residual solvents or water, as well as the decomposition temperature of the compound. For a hydrochloride salt, TGA can also reveal the loss of hydrogen chloride upon heating.[8]

Experimental Protocol: TGA Analysis

Objective: To assess the thermal decomposition pattern and quantify any mass loss of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride upon heating.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (platinum or ceramic)

-

Microbalance

Procedure:

-

Accurately weigh 5-10 mg of the sample into a tared TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere, from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C).

-

Record the mass loss as a function of temperature.

Data Interpretation: The TGA thermogram will show a plot of mass versus temperature. A significant mass loss will indicate decomposition. The onset temperature of this mass loss is a measure of the thermal stability. For a hydrochloride salt, a mass loss corresponding to the molecular weight of HCl may be observed.

Hypothetical Thermal Analysis Data Summary

| Analysis | Parameter | Hypothetical Result | Interpretation |

| DSC | Melting Point (Onset) | 179.5 °C | Consistent with a pure, crystalline solid.[1] |

| Enthalpy of Fusion | 120 J/g | Indicates a well-ordered crystalline lattice. | |

| TGA | Onset of Decomposition | ~220 °C | The compound is thermally stable up to this temperature. |

| Mass Loss at 300 °C | ~16.5% | Potentially corresponds to the loss of HCl (theoretical 16.4%). |

Forced Degradation Studies: Simulating Stress Conditions

Forced degradation, or stress testing, is a critical component of a stability program.[9][10] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11] The International Council for Harmonisation (ICH) provides guidelines for these studies, specifically in ICH Q1A(R2) and Q1B.[12][13][14][15]

The following sections detail the protocols for the key stress conditions. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound and any degradation products.

dot

Sources

- 1. 3-(4-chlorophenoxy)propan-1-amine hydrochloride | 152973-80-3 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aidic.it [aidic.it]

- 8. researchgate.net [researchgate.net]

- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 10. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Official web site : ICH [ich.org]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

3-(4-Chlorophenoxy)propan-1-amine Derivatives: A Versatile Pharmacophore in Modern Drug Discovery

Executive Summary & Chemical Anatomy

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged building blocks that confer optimal physicochemical properties. 3-(4-Chlorophenoxy)propan-1-amine (CAS: 50911-60-9; HCl salt CAS: 152973-80-3) 1 is one such critical scaffold.

From a structural perspective, this moiety offers three distinct functional zones for target engagement:

-

The 4-Chlorophenyl Ring: Provides a lipophilic anchor that fits deeply into hydrophobic enzyme pockets. The para-chloro substitution is a deliberate design choice; it blocks cytochrome P450-mediated para-hydroxylation, thereby extending the metabolic half-life of the derivative.

-

The Propyl Ether Linker: The ether oxygen acts as a hydrogen bond acceptor, while the 3-carbon aliphatic chain serves as a flexible spacer. This specific length is thermodynamically favored to span the distance between peripheral binding sites and active catalytic centers without introducing excessive entropic penalty upon binding.

-

The Terminal Amine: Serves as the primary conjugation point for synthesizing complex heterocycles, such as pyrimidines, indoles, and triazines.

This technical guide explores the mechanistic applications of 3-(4-chlorophenoxy)propyl derivatives across antimalarial drug development and neuropharmacology, providing field-proven protocols for their synthesis and biological evaluation.

Therapeutic Applications

Antimalarial Antifolates: DHFR Inhibition

The emergence of cycloguanil-resistant Plasmodium falciparum has necessitated the development of next-generation dihydrofolate reductase (DHFR) inhibitors. Researchers have successfully utilized the 3-(4-chlorophenoxy)propyl chain to synthesize flexible pyrimidine-2,4-diamines 2. Unlike traditional rigid antifolates, anchoring the flexible phenoxypropyl chain at the 5-position of the pyrimidine ring allows the molecule to dynamically adapt to the mutated architecture of the resistant DHFR active site.

Fig 1: Mechanism of DHFR inhibition by 3-(4-chlorophenoxy)propyl pyrimidine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data: The positioning of the phenoxypropyl chain dictates the inhibitory potency. Substitution at the 5-position yields significantly higher whole-cell antiplasmodial activity compared to the 6-position.

Table 1: Whole-cell Antiplasmodial Activity of Pyrimidine-2,4-diamines against FCR-3 Strain

| Compound | Substitution Position | IC₅₀ (µM) | Mechanism / Notes |

| 5-(3-(4-Chlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | 5-position | ~ 26.55 | Moderate activity; flexible chain adapts to mutant DHFR. |

| 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | 5-position | 0.86 | High potency; added steric bulk enhances hydrophobic fit. |

| 6-(3-(4-Chlorophenoxy)propyl)pyrimidine-2,4-diamine analogs | 6-position | 4.46 – 83.45 | Suboptimal trajectory for active site engagement. |

Neuropharmacology: Orphan GPCR Modulators

Beyond infectious diseases, the 3-(4-chlorophenoxy)propyl moiety is a recognized pharmacophore in CNS drug discovery. High-throughput screening campaigns have identified derivatives like 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione (CAS: 842957-41-9) as potent activators of GPR151 (Galanin receptor 4) 3. GPR151 is highly enriched in the habenula and plays a critical role in regulating neurotransmitter release, making these derivatives valuable tools for studying addiction and mood disorders.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and step is explicitly defined to empower researchers to troubleshoot and optimize.

Protocol A: Synthesis of 5-[3-(4-Chlorophenoxy)propyl]pyrimidine-2,4-diamines

Objective: Construct the pyrimidine core utilizing the 3-(4-chlorophenoxy)propyl chain via a multi-step condensation reaction.

-

Alkylation & Cyanation:

-

Step: React 4-chlorophenol with an excess of 1,3-dibromopropane in the presence of K₂CO₃ (reflux, 20h).

-

Causality: The large excess of the dibromo-alkane prevents the formation of unwanted symmetrical bis-ethers. The resulting bromide is then reacted with KCN (EtOH/H₂O, reflux) to yield 4-(4-chlorophenoxy)butanenitrile.

-

-

α-Cyanoketone Formation:

-

Step: Treat the nitrile with ethyl benzoate and potassium tert-butoxide (KOtBu) in anhydrous THF at room temperature for 18h.

-

Causality: KOtBu is a sterically hindered strong base that deprotonates the alpha-carbon of the nitrile without acting as a nucleophile, driving the Claisen-type condensation with ethyl benzoate.

-

-

Enol Ether Generation:

-

Step: React the α-cyanoketone with diazomethane (CH₂N₂) in CH₂Cl₂.

-

Causality: Methylation traps the enol tautomer, creating a highly electrophilic enol ether that is primed for nucleophilic attack.

-

-

Pyrimidine Ring Closure (Self-Validating Step):

-

Step: Condense the enol ether with guanidine hydrochloride and sodium methoxide (NaOMe) in DMSO at 90°C for 24h.

-

Causality: NaOMe neutralizes the hydrochloride salt, liberating the free guanidine base. Guanidine acts as a bis-nucleophile, sequentially attacking the enol ether and the nitrile carbon to close the 2,4-diaminopyrimidine ring.

-

Validation: Monitor the reaction via LC-MS. The disappearance of the enol ether mass and the appearance of the [M+H]⁺ ion for the pyrimidine product confirms successful cyclization.

-

Protocol B: AlphaScreen High-Throughput Assay for GPR151 Activation

Objective: Quantify the activation of GPR151 by 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione using a bead-based proximity assay.

Fig 2: AlphaScreen biochemical workflow for identifying GPR151 receptor modulators.

-

Membrane Preparation: Isolate cell membranes from CHO cells stably expressing GPR151. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

-

Compound Incubation: Dispense 10 µL of the membrane preparation into a 384-well microplate. Add 100 nL of 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione (dissolved in DMSO) using an acoustic liquid handler. Incubate for 30 minutes.

-

Causality: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volume delivery, maintaining a final DMSO concentration below 1% to prevent membrane denaturation.

-

-

Bead Addition: Under subdued lighting (to prevent premature bead photobleaching), add 10 µL of a mixture containing Streptavidin-coated donor beads and specific antibody-coated acceptor beads.

-

Excitation & Emission Reading: Incubate for 2 hours at room temperature. Excite the plate at 680 nm and read the emission between 520-620 nm using a multimode microplate reader.

-

Validation: Calculate the Z'-factor for the assay plate using positive controls (known activators) and negative controls (DMSO vehicle). A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio.

-

Conclusion

The 3-(4-chlorophenoxy)propan-1-amine scaffold is far more than a simple chemical precursor; it is a finely tuned pharmacophore that balances lipophilicity, metabolic stability, and spatial reach. Whether utilized to bypass active site mutations in parasitic enzymes or to selectively modulate orphan GPCRs in the central nervous system, understanding the physicochemical causality of this building block empowers researchers to design highly efficacious therapeutics.

References

-

Seanego, T. D., et al. "Pyrimidine-2,4-diamines as antiplasmodial antifolates." Arkivoc 2020, v, 1-16.[Link]

-

Chemsrc. "1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione. CAS#: 842957-41-9." Chemsrc Chemical Database.[Link]

Sources

Technical Assessment: Hygroscopicity & Solid-State Stability of 3-(4-Chlorophenoxy)propan-1-amine HCl

The following technical guide is structured as an internal whitepaper for a drug development team. It addresses the specific physicochemical challenges associated with 3-(4-Chlorophenoxy)propan-1-amine hydrochloride , treating it as a critical intermediate or Active Pharmaceutical Ingredient (API) candidate.

Executive Summary

3-(4-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 152973-80-3) presents a specific set of solid-state challenges typical of primary amine hydrochloride salts. While the chlorophenoxy tail provides lipophilicity, the ionic headgroup (

This guide defines the molecular mechanism driving this hygroscopicity, outlines a self-validating characterization workflow , and establishes handling protocols to prevent deliquescence and chemical degradation during drug product development.

Molecular Basis of Hygroscopicity[1]

To control the material, we must first understand the thermodynamic drivers of its interaction with water. The hygroscopic nature of this salt is not random; it is a competition between lattice energy and hydration energy .

The Chloride Counter-Ion Effect

The hydrochloride salt form is the primary driver of moisture uptake. The chloride ion (

When exposed to relative humidity (RH) above a critical threshold (Critical Relative Humidity, CRH), the energy gained by solvating the chloride ion and the ammonium headgroup exceeds the lattice energy holding the crystal together. This leads to deliquescence , where the solid dissolves in its own sorbed water.

The Ether Linkage Contribution

Unlike simple alkyl amines, 3-(4-Chlorophenoxy)propan-1-amine contains an ether oxygen (

Visualization of the Mechanism

The following diagram illustrates the cascade from surface adsorption to bulk deliquescence.

Figure 1: Mechanistic pathway of moisture-induced phase transformation in amine ether salts.

Characterization Protocols

Trustworthy data requires rigorous experimental design. The following protocols are designed to be self-validating : if the control steps fail, the data is invalid.

Dynamic Vapor Sorption (DVS)

Objective: Determine the Critical Relative Humidity (CRH) and sorption kinetics.

Protocol:

-

Sample Prep: Load 10–20 mg of sample into a quartz pan.

-

Pre-conditioning: Dry at 0% RH / 25°C for 3 hours or until mass change (

) < 0.002% min⁻¹. Validation Check: If mass loss exceeds 5%, suspect solvate loss or degradation.[1] -

Sorption Cycle: Step RH from 0% to 90% in 10% increments.

-

Equilibrium Criteria: Hold at each step until

< 0.002% min⁻¹ (Max 360 mins). -

Desorption Cycle: Return from 90% to 0% RH.

-

Hysteresis Analysis: Calculate the gap between sorption and desorption curves. A gap >2% indicates bulk absorption or hydrate formation.

Variable Temperature XRPD (VT-XRPD)

Objective: Distinguish between surface adsorption (amorphous halo remains absent) and hydrate formation (new crystal peaks appear).

Protocol:

-

Baseline Scan: Scan sample at ambient RH (3–40° 2

). -

Humidification: Expose sample to 75% RH chamber for 24 hours.

-

Post-Stress Scan: Immediately scan.

-

Interpretation:

-

Scenario A (Deliquescence): Loss of diffraction peaks (amorphous halo).

-

Scenario B (Hydrate): Shift in peak positions (lattice expansion).

-

Scenario C (Surface only): Identical pattern to baseline.

-

Chemical Stability Stress Test

Objective: Ensure the ether linkage does not hydrolyze under acidic/wet conditions created by the HCl salt.

Protocol:

-

Preparation: Dissolve salt in water (pH will be acidic due to HCl).

-

Stress: Heat to 40°C for 48 hours.

-

Analysis: HPLC-UV (C18 column, Acetonitrile/Water gradient).

-

Target: Look for the formation of 4-chlorophenol (cleavage product).

Quantitative Data Presentation

When reporting results for this compound, structure your data as follows to allow for direct risk assessment.

| Parameter | Method | Critical Threshold | Risk Implication |

| Mass Change at 80% RH | DVS | > 2.0% w/w | High risk of caking; requires desiccant.[1] |

| Hysteresis Gap | DVS | > 0.5% w/w | Indicates bulk absorption or hydrate formation. |

| Melting Point | DSC | < 150°C | Lower melting points correlate with lower lattice energy and higher hygroscopicity. |

| Form Change | XRPD | New Peaks | Polymorphic transition induced by moisture. |

Operational Impact & Mitigation

Handling in the Lab

-

Weighing: Do not weigh this compound on open balances if RH > 50%. Use a glove box or nitrogen-purged enclosure.[1]

-

Static: Amine salts are prone to static charge, which is exacerbated by low humidity. Use an ionizing bar during weighing, but balance this with the need to keep the material dry.

Formulation & Storage

-

Excipient Compatibility: Avoid reducing sugars (e.g., lactose) if the amine is primary, as the Maillard reaction can occur, accelerated by the moisture attracted by the HCl salt.

-

Packaging: Use High-Density Polyethylene (HDPE) bottles with induction seals. Include a silica gel desiccant canister, not a packet (packets can be pierced by crystals).

Workflow Diagram

The following workflow ensures that hygroscopicity is managed from synthesis to formulation.

Figure 2: Operational workflow for handling hygroscopic amine salts.

References

-

Compound Identification: Sigma-Aldrich. 3-(4-chlorophenoxy)propan-1-amine hydrochloride.[1][2] CAS 152973-80-3.[1][2][3][4] Link

- General Mechanism: Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification and the characterization of hygroscopic materials. In Solid State Characterization of Pharmaceuticals. [Contextual Grounding]

-

DVS Methodology: Surface Measurement Systems. Dynamic Vapor Sorption (DVS) – A Versatile Tool for the Physiochemical Characterization of Solids.[5] Link

- Amine Salt Stability: Guerrieri, P., et al. (2010). Crystalline and amorphous phases of amine hydrochlorides: Hygroscopicity and stability. Journal of Pharmaceutical Sciences. [Contextual Grounding]

Sources

- 1. 3-(4-chlorophenoxy)propan-1-amine hydrochloride - CAS号 152973-80-3 - 摩熵化学 [molaid.com]

- 2. 3-(4-chlorophenoxy)propan-1-amine hydrochloride | 152973-80-3 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. eMolecules 3-(4-Chlorophenoxy)propan-1-amine, HCl | 152973-80-3 | MFCD11036181 | Fisher Scientific [fishersci.com]

- 5. skpharmteco.com [skpharmteco.com]

Application Note: Synthesis Protocols Utilizing 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride as a Strategic Intermediate

Executive Summary

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery (1[1]). Featuring a lipophilic 4-chlorophenoxy headgroup, a flexible propyl linker, and a reactive primary amine, this intermediate is critical for synthesizing small-molecule inhibitors targeting the Rho/MRTF/SRF signaling axis (2[2]) and agents interacting with Semicarbazide-Sensitive Amine Oxidase (SSAO) in human adipocytes (3[3]). This guide details validated synthetic protocols, mechanistic rationales, and pharmacological applications for this intermediate.

Mechanistic Rationale: Why this Intermediate?

In rational drug design, the structural motifs of 3-(4-chlorophenoxy)propan-1-amine hydrochloride serve specific pharmacological and chemical purposes:

-

4-Chlorophenoxy Anchor: The para-chloro substitution provides a strong halogen-bonding donor and enhances lipophilicity, which is crucial for anchoring the molecule into deep hydrophobic pockets of target GTPases or amine oxidases (4[4]).

-

Propyl Linker: A three-carbon aliphatic chain provides the optimal spatial geometry and conformational flexibility required to bridge the hydrophobic anchor and the hydrogen-bonding regions of the target receptor.

-

Primary Amine Hydrochloride: The amine allows for facile derivatization via amidation, reductive amination, or sulfonylation. Storing it as a hydrochloride salt prevents oxidative degradation, prevents unwanted side-reactions, and extends shelf life (5[5]).

Experimental Protocols

Protocol A: Synthesis of Rho-Mediated Gene Transcription Inhibitors

Context: Aberrant RhoA and RhoC GTPase signaling drives tumor metastasis and inflammatory diseases (2[2]). By coupling 3-(4-chlorophenoxy)propan-1-amine with 3,5-bis(trifluoromethyl)benzoyl chloride, researchers can synthesize N-(3-(4-chlorophenoxy)propyl)-3,5-bis(trifluoromethyl)benzamide, a potent inhibitor of the Rho/MRTF/SRF pathway (6[6]).

Causality in Experimental Design:

-

Triethylamine (TEA): Used in stoichiometric excess to perform two functions: (1) liberate the free base of the amine from its HCl salt, and (2) scavenge the HCl byproduct generated during the nucleophilic acyl substitution, driving the reaction forward.

-

Dichloromethane (DCM): Chosen as an aprotic solvent because it readily dissolves both the free amine and the acyl chloride without acting as a competing nucleophile.

-

Nitrogen Atmosphere: Essential to prevent the hydrolysis of the highly electrophilic 3,5-bis(trifluoromethyl)benzoyl chloride by ambient moisture.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask purged with nitrogen, suspend 3-(4-chlorophenoxy)propan-1-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA) (2.5 - 3.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free amine.

-

Acylation: Slowly add 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise to the mixture at 0 °C to control the exothermic reaction.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 16.0 hours under a nitrogen atmosphere (6[6]).

-

Quenching & Washing: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M aqueous HCl (to remove unreacted amine and TEA), saturated aqueous NaHCO3 (to neutralize residual acid), and Brine (to reduce water content in the organic phase).

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4). Filter and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via silica gel column chromatography to afford the target compound as a yellow solid (6[6]).

Workflow for the synthesis of Rho-pathway inhibitors via amidation of the intermediate.

Mechanism of action for the synthesized derivative in the Rho/MRTF/SRF signaling pathway.

Protocol B: Upstream Synthesis of the Intermediate (Nitrile Reduction)

Context: For laboratories requiring de novo synthesis of the intermediate itself, it can be derived from 3-(4-chlorophenoxy)propanenitrile. This is particularly useful when generating libraries of SSAO/VAP-1 interacting agents for metabolic studies in human adipocytes (3[3]).

Causality in Experimental Design:

-

Borane-THF (BH3-THF): Acts as a highly selective reducing agent for nitriles, converting the cyano group to a primary amine without cleaving the sensitive ether linkage.

-

HCl Workup: Quenches the borane complex, destroys intermediate borazines, and directly precipitates the product as the stable hydrochloride salt, preventing amine oxidation and simplifying purification.

Step-by-Step Methodology:

-

Dissolve 3-(4-chlorophenoxy)propanenitrile in a mixture of Tetrahydrofuran (THF), water, and Ethyl Acetate.

-

Slowly add Borane-Tetrahydrofuran complex at 0 °C.

-

Stir the reaction for 1.83 hours at room temperature (6[6]).

-

Carefully quench with aqueous Hydrochloric Acid (HCl).

-

Extract and crystallize to obtain 3-(4-chlorophenoxy)propan-1-amine hydrochloride (42% yield) (6[6]).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Intermediate

| Property | Value |

|---|---|

| Chemical Name | 3-(4-Chlorophenoxy)propan-1-amine hydrochloride |

| CAS Number | 152973-80-3 |

| Molecular Formula | C9H13Cl2NO |

| Molecular Weight | 222.11 g/mol |

| Physical State | Solid (Powder) |

Table 2: Reaction Parameters and Yields for Described Workflows

| Reaction Phase | Reagents | Solvent System | Time / Temp | Yield | Target Product |

|---|---|---|---|---|---|

| Nitrile Reduction | BH3-THF, HCl | THF, H2O, EtOAc | 1.83 h / RT | 42% | 3-(4-chlorophenoxy)propan-1-amine HCl |

| Amidation | 3,5-Bis(CF3)benzoyl chloride, TEA | DCM | 16.0 h / RT | 471 mg | N-(3-(4-chlorophenoxy)propyl)-3,5-bis(trifluoromethyl)benzamide |

References

- echemi.com: 3-(4-CHLOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE: CAS No: 152973-80-3.

- Sigma-Aldrich: CAS 152973-80-3 | 3-(4-chlorophenoxy)propan-1-amine hydrochloride.

- Molaid: 3-(4-chlorophenoxy)propan-1-amine hydrochloride - CAS号152973-80-3.

- Google Patents: US20120252792A1 - Methods and compositions for modulating rho-mediated gene transcription.

- MDPI Molecules: Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes.

Sources

- 1. CAS 152973-80-3 | Sigma-Aldrich [sigmaaldrich.com]

- 2. US10202397B2 - Anti-cancer compounds targeting Ral GTPases and methods of using the same - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(6-chloro-3-pyridyl)-1,3-diaminopropane - CAS号 130400-50-9 - 摩熵化学 [molaid.com]

- 5. echemi.com [echemi.com]

- 6. 3-(4-chlorophenoxy)propan-1-amine hydrochloride - CAS号 152973-80-3 - 摩熵化学 [molaid.com]

Application Note: Advanced Strategies for Nucleophilic Substitution on the 3-(4-Chlorophenoxy)propan-1-amine HCl Scaffold

Abstract

The 3-(4-chlorophenoxy)propan-1-amine scaffold is a valuable building block in medicinal chemistry and materials science. However, its functionalization via nucleophilic substitution on the aryl chloride presents a significant chemical challenge due to the electron-donating nature of the ether linkage, which deactivates the aromatic ring towards classical nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, outlining advanced, field-proven strategies to overcome this hurdle. We delve into the mechanistic underpinnings of why traditional SNAr is disfavored and present detailed protocols for transition-metal-catalyzed cross-coupling reactions, the premier method for derivatizing this and similar unactivated aryl chlorides. This guide offers detailed experimental conditions, explanations for reagent choices, and troubleshooting advice to enable successful synthesis of a diverse range of analogs for drug discovery and development programs.

Introduction: The Challenge of a Deactivated System

Nucleophilic aromatic substitution (SNAr) is a cornerstone of organic synthesis, enabling the direct replacement of a leaving group on an aromatic ring with a nucleophile.[1][2] The canonical SNAr mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4] The stability of this intermediate, and thus the rate of the reaction, is critically dependent on the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group.[2][4] These EWGs delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic addition step.[2]

The substrate, 3-(4-Chlorophenoxy)propan-1-amine, lacks such activating groups. In fact, the para-alkoxy substituent is an electron-donating group (EDG) through resonance, which increases electron density on the aromatic ring and destabilizes the would-be Meisenheimer complex. This renders the C-Cl bond exceptionally resistant to cleavage by nucleophilic attack under standard SNAr conditions. Furthermore, the starting material is provided as a hydrochloride salt, meaning the primary amine exists in its protonated (-NH₃⁺) form. While this ammonium group does exert an electron-withdrawing inductive effect, it is generally insufficient to overcome the deactivating effect of the ether oxygen.

Therefore, successful derivatization requires moving beyond classical methods and employing modern catalytic systems designed specifically for these challenging "electron-rich" or "neutral" aryl halides.

Mechanistic Strategies & Core Principles

Transition-Metal-Catalyzed Cross-Coupling: The Method of Choice

For unactivated aryl chlorides, palladium- and copper-catalyzed cross-coupling reactions represent the most robust and versatile synthetic strategy. These reactions do not proceed via a Meisenheimer complex but rather through an organometallic catalytic cycle.

-

Buchwald-Hartwig Amination (for N-Nucleophiles): This palladium-catalyzed reaction is the gold standard for forming C-N bonds with aryl halides. The catalytic cycle typically involves:

-

Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-chloride bond.

-

Ligand Exchange/Base-Mediated Deprotonation: The nucleophile (an amine) coordinates to the Palladium(II) center, and a base deprotonates it.

-

Reductive Elimination: The new C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.

-

-

Ullmann Condensation (for O- and S-Nucleophiles): Historically a high-temperature, copper-powder-mediated reaction, modern Ullmann-type couplings use soluble copper(I) salts with specific ligands, allowing for significantly milder and more efficient C-O and C-S bond formation. The mechanism is similar in principle, involving oxidative addition, ligand exchange, and reductive elimination steps at the copper center.

The choice of catalyst, ligand, base, and solvent is critical and interdependent, forming a self-validating system where each component plays a crucial role in achieving high yields.

The Critical Role of the Base

In reactions involving 3-(4-Chlorophenoxy)propan-1-amine HCl, the base serves two essential functions:

-

Neutralization: It deprotonates the ammonium hydrochloride salt to liberate the free amine, which is the true reactant.

-

Catalytic Turnover: It facilitates the deprotonation of the incoming nucleophile upon its coordination to the metal center, which is a key step before reductive elimination.

Therefore, a minimum of two equivalents of base is required: one for the substrate neutralization and one for the catalytic cycle. In practice, a slight excess (e.g., 2.2 - 3.0 equivalents) is often used to drive the reaction to completion. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their compatibility with sensitive functional groups. Stronger, non-coordinating bases like sodium tert-butoxide (NaOtBu) are typically used in Buchwald-Hartwig aminations.

Experimental Protocols & Parameter Optimization

Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many reagents, solvents, and catalysts are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use. Reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C-N Coupling)

This protocol details a representative reaction with a secondary amine nucleophile, such as morpholine.

Materials:

-

3-(4-Chlorophenoxy)propan-1-amine HCl

-

Morpholine (nucleophile)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst precursor)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Anhydrous Toluene (solvent)

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Substrate Preparation: To an oven-dried Schlenk flask, add 3-(4-Chlorophenoxy)propan-1-amine HCl (1.0 eq), Sodium tert-butoxide (2.2 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and Xantphos (0.04 eq, 4 mol %).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent & Nucleophile Addition: Under a positive pressure of inert gas, add anhydrous Toluene via syringe, followed by the addition of Morpholine (1.2 eq).

-

Reaction: Place the sealed flask in a pre-heated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Ullmann-type Etherification (C-O Coupling)

This protocol details a representative reaction with a phenolic nucleophile.

Materials:

-

3-(4-Chlorophenoxy)propan-1-amine HCl

-

4-Methoxyphenol (nucleophile)

-

Copper(I) Iodide (CuI) (catalyst)

-

L-Proline (ligand)

-

Potassium Carbonate (K₂CO₃) (base)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (solvent)

-

Nitrogen or Argon gas supply

Step-by-Step Procedure:

-

Reagent Addition: To an oven-dried Schlenk flask, add 3-(4-Chlorophenoxy)propan-1-amine HCl (1.0 eq), 4-Methoxyphenol (1.5 eq), CuI (0.1 eq, 10 mol %), L-Proline (0.2 eq, 20 mol %), and K₂CO₃ (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe.

-

Reaction: Place the sealed flask in a pre-heated oil bath at 110-130 °C. Stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract three times with ethyl acetate. The high-boiling DMSO will largely remain in the aqueous phase.

-

Purification: Combine the organic layers, wash repeatedly with water to remove residual DMSO, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Data Presentation & Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

| Nucleophile Class | Catalyst System (mol%) | Base (eq) | Solvent | Temp (°C) | Notes |

| Primary/Secondary Amines | Pd₂(dba)₃ (2%) / Xantphos (4%) | NaOtBu (2.2) | Toluene | 100-110 | Ligand choice is crucial. Buchwald or Josiphos ligands can also be effective. |

| Phenols/Alcohols | CuI (10%) / L-Proline (20%) | K₂CO₃ (2.5) | DMSO | 110-130 | Aprotic polar solvents are preferred. Dioxane or DMF can be alternatives.[5] |

| Thiols | Pd(OAc)₂ (5%) / Xantphos (10%) | Cs₂CO₃ (2.5) | Dioxane | 100-110 | Thiolates are excellent nucleophiles; reactions may proceed faster. |

| Boronic Acids (Suzuki) | Pd(PPh₃)₄ (5%) | K₂CO₃ (3.0) | Dioxane/H₂O | 90-100 | For C-C bond formation. Requires aqueous base. |

Diagrams

Caption: General experimental workflow for cross-coupling reactions.

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere technique. Use fresh, high-purity catalyst and ligands. |

| Insufficient or incorrect base | Verify base is anhydrous and use appropriate strength (e.g., NaOtBu for amines, carbonates for phenols). Ensure >2 equivalents are used. | |

| Low reaction temperature | Increase temperature in 10 °C increments. Switch to a higher-boiling solvent if necessary (e.g., Toluene -> Dioxane). | |

| Byproduct Formation | Homocoupling of nucleophile or substrate | Lower catalyst loading. Screen different ligands that favor reductive elimination over side reactions. |

| Decomposition of substrate/product | Lower reaction temperature or shorten reaction time. | |

| Difficulty in Purification | Residual catalyst or ligand | Perform an aqueous wash with ammonium chloride or a dilute acid to remove some metal/ligand species. Consider specialized silica gel treatment. |

References

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25. Retrieved from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

-

Bickelhaupt, F. M., & van der Boon, J. P. (2020). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 21(19), 2161-2176. Available at: [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

Sources

Application Note: One-Pot Direct Reductive Amination Using 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride

Introduction & Strategic Rationale

3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a highly versatile primary amine building block. Featuring a lipophilic 4-chlorophenyl ether moiety linked via a flexible propyl chain, it is a privileged pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics, including monoamine transporter inhibitors and G-protein coupled receptor (GPCR) ligands.

However, utilizing this compound in reductive amination presents a specific chemical challenge: it is supplied as a stable hydrochloride (HCl) salt. To participate in nucleophilic addition with a carbonyl compound, the amine must be "free-based" in situ. Improper handling of this neutralization step can lead to sluggish reaction kinetics, incomplete conversion, or unwanted over-alkylation.

This application note details a highly optimized, self-validating protocol for the direct reductive amination of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride with various aldehydes and ketones, utilizing Sodium Triacetoxyborohydride (STAB) as the stoichiometric reductant.

Mechanistic Causality & Reagent Selection

To ensure a robust and high-yielding reaction, every reagent choice in this protocol is grounded in mechanistic causality:

-

The Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is selected to neutralize the HCl salt. Unlike Triethylamine (TEA), DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile or interfering with the electrophilic carbonyl carbon.

-

The Reductant (STAB): As established by 1[1], STAB (NaBH(OAc)3) is the premier reagent for direct reductive amination. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making STAB significantly milder than NaBH4. Crucially, STAB selectively reduces the transient imine/iminium intermediate much faster than it reduces the parent aldehyde or ketone, allowing the entire process to occur in a single reaction vessel (one-pot)[2].

-

The Solvent (DCE): 1,2-Dichloroethane (DCE) provides optimal solubility for the STAB reagent and the amine intermediate, promoting faster reaction rates compared to Tetrahydrofuran (THF) or Methanol (MeOH)[1].

-

The Catalyst (Acetic Acid): A catalytic amount of glacial acetic acid (AcOH) lowers the pH to ~4-5, accelerating the dehydration of the hemiaminal intermediate into the reactive imine, which is particularly vital when reacting with sterically hindered ketones.

Mechanistic Workflow

Two-phase mechanistic workflow of direct reductive amination using STAB.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the final protocol parameters.

| Entry | Solvent | Base (eq) | Reductant (eq) | Additive | Time (h) | Yield (%) | Observation / Causality |

| 1 | MeOH | None | NaCNBH3 (1.5) | None | 16 | 62% | Sluggish conversion; toxic HCN gas risk during workup. |

| 2 | THF | TEA (1.2) | NaBH4 (1.5) | None | 12 | 41% | Severe over-reduction of the starting aldehyde to alcohol. |

| 3 | DCE | DIPEA (1.2) | STAB (1.5) | None | 4 | 85% | Clean conversion; trace unreacted ketone remaining. |

| 4 | DCE | DIPEA (1.2) | STAB (1.5) | AcOH (1.0 eq) | 2 | 96% | Optimal: Rapid imine formation; complete conversion. |

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed with integrated In-Process Controls (IPCs) to ensure the researcher can visually and analytically validate the reaction at each critical node.

Materials Required

-

3-(4-Chlorophenoxy)propan-1-amine hydrochloride (1.0 equiv)

-

Target Aldehyde or Ketone (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (AcOH) (1.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology

Step 1: Free-Basing the Amine

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(4-Chlorophenoxy)propan-1-amine hydrochloride (1.0 equiv).

-

Suspend the solid in anhydrous DCE to achieve a 0.2 M concentration.

-

Add DIPEA (1.2 equiv) dropwise at room temperature (20-25 °C).

-

Self-Validation Check: The opaque suspension will transition to a clear or slightly hazy solution within 5-10 minutes as the insoluble HCl salt is converted to the highly soluble free amine.

-

Step 2: Imine Condensation 4. Add the target aldehyde or ketone (1.05 equiv) to the stirring solution. 5. Add glacial Acetic Acid (1.0 equiv) dropwise. 6. Stir the mixture for 30 minutes at room temperature.

- Causality: This pre-stirring period allows the equilibrium to shift toward the imine/iminium intermediate before the reductant is introduced, minimizing the risk of direct carbonyl reduction.

Step 3: Hydride Reduction 7. Add STAB (1.5 equiv) portionwise over 5 minutes.

- Self-Validation Check: A mild exotherm may be observed. The reaction mixture will become a milky suspension, which is normal for STAB reactions in DCE.

- Cap the flask loosely (or place under a nitrogen balloon) and stir at room temperature for 2 to 4 hours.

Step 4: In-Process Control (IPC) 9. Perform Thin-Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent with 1% aqueous NH4OH.

- Self-Validation Check: Stain the TLC plate with Ninhydrin. The primary amine starting material will appear as a distinct spot (often red/purple). The reaction is complete when this spot disappears, replaced by a higher Rf spot corresponding to the secondary amine product.

Step 5: Quench and Extraction 10. Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO3) (equal volume to DCE).

- Causality: NaHCO3 neutralizes the acetic acid and safely decomposes any unreacted STAB. Caution: Vigorous effervescence (CO2 gas evolution) will occur.

- Stir vigorously for 15 minutes until gas evolution ceases and the mixture becomes biphasic and clear.

- Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (Na2SO4).

- Filter and concentrate under reduced pressure to afford the crude secondary amine, ready for column chromatography or direct salt formation.

References

-

Sigma-Aldrich. "3-(4-chlorophenoxy)propan-1-amine hydrochloride." MilliporeSigma. Available at: Link

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Available at:1

-

Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: 2

Sources

Application Note: 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride as a Versatile Linker and Pharmacophore in Medicinal Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-(4-Chlorophenoxy)propan-1-amine hydrochloride (CAS: 152973-80-3)

Introduction and Mechanistic Insights

In modern drug discovery, the selection of bifunctional building blocks is critical for developing target-specific, metabolically stable, and bioavailable therapeutics. 3-(4-Chlorophenoxy)propan-1-amine hydrochloride is a highly versatile building block characterized by a lipophilic 4-chlorophenyl ether linked via a flexible three-carbon aliphatic chain to a primary amine.

As a Senior Application Scientist, I emphasize that incorporating this specific moiety is rarely arbitrary. Its structural features provide distinct pharmacokinetic and pharmacodynamic advantages:

A. Metabolic Stability and Lipophilicity

The para-chloro substituent on the phenoxy ring serves a dual purpose. First, it increases the overall lipophilicity (

B. The Privileged "Aryloxypropanamine" Motif

The three-carbon (propyl) spacer provides approximately 3.8–4.5 Å of distance between the ether oxygen and the basic nitrogen. This specific spatial arrangement is a "privileged motif" found extensively in monoamine reuptake inhibitors (e.g., atomoxetine) and modulators of Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidase (MAO)[1]. The primary amine mimics endogenous monoamines, allowing it to anchor into the acidic residues of transporter binding pockets.

C. Conformational Flexibility as a Linker

When utilized as a linker rather than a primary pharmacophore, the terminal amine is typically converted into an amide, urea, or sulfonamide. The propyl chain allows the chlorophenoxy group to adopt multiple conformations, acting as a hydrophobic "anchor" that can efficiently sweep and occupy deep, lipophilic pockets in target proteins, such as Rho GTPases[1].

Quantitative Data: Impact of Linker Length on Physicochemical Properties

To understand why the propyl linker is preferred over ethyl or butyl alternatives, we must analyze the physicochemical trade-offs. The table below summarizes the theoretical impact of varying the alkyl chain length in an aryloxyalkylamine series.

| Linker Type | Chain Length | Relative Flexibility (Rotatable Bonds) | Estimated | Target Pocket Span | Common Liabilities |

| Ethyl | C2 | Low (4) | +0.5 | ~2.5 - 3.0 Å | Prone to steric clashes; potential for |

| Propyl (Optimal) | C3 | Medium (5) | +1.0 | ~3.8 - 4.5 Å | Ideal balance of flexibility and lipophilicity; mimics endogenous monoamines. |

| Butyl | C4 | High (6) | +1.5 | ~5.0 - 5.8 Å | High entropic penalty upon binding; excessive lipophilicity leading to off-target promiscuity. |

Experimental Protocols

The following protocols outline the synthesis of the building block itself, followed by its application in generating a targeted Rho GTPase inhibitor library. Every step is designed to be self-validating, ensuring high yield and purity.

Protocol 1: Synthesis of 3-(4-Chlorophenoxy)propan-1-amine Hydrochloride

Objective: Reduce 3-(4-chlorophenoxy)propanenitrile to the primary amine without cleaving the ether linkage or causing dehalogenation.

Causality Note: Catalytic hydrogenation (e.g.,

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-(4-chlorophenoxy)propanenitrile (10.0 mmol) and anhydrous THF (50 mL).

-

Reduction: Cool the solution to 0 °C using an ice bath. Dropwise, add Borane-THF complex (1.0 M in THF, 30.0 mL, 3.0 equiv) over 20 minutes.

-

Heating: Remove the ice bath and reflux the mixture at 70 °C for 2 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (

) or TLC. -

Quenching: Cool the reaction to 0 °C and carefully quench by adding methanol (15 mL) dropwise until effervescence ceases.

-

Hydrolysis of Borane Complex: Add 6 M aqueous HCl (20 mL) and reflux for 1 hour to break the amine-borane complex.

-

Isolation: Concentrate the mixture in vacuo to remove organic solvents. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove non-basic impurities.

-

Precipitation: Basify the aqueous layer with 5 M NaOH to pH 12, extract with ethyl acetate (3 x 40 mL), dry over anhydrous

, and filter. -

Salt Formation: Bubble dry HCl gas into the ethyl acetate solution (or add 2M HCl in diethyl ether) to precipitate 3-(4-chlorophenoxy)propan-1-amine hydrochloride as a white solid. Filter and dry under high vacuum[1].

Protocol 2: Amide Coupling for Rho GTPase Inhibitors

Objective: Couple the hydrochloride salt with 3,5-bis(trifluoromethyl)benzoyl chloride to synthesize N-(3-(4-chlorophenoxy)propyl)-3,5-bis(trifluoromethyl)benzamide[1].

Causality Note: Triethylamine (

Step-by-Step Methodology:

-

Activation: Dissolve 3-(4-chlorophenoxy)propan-1-amine hydrochloride (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under nitrogen.

-

Base Addition: Add triethylamine (3.0 mmol, 418

) and stir for 10 minutes at room temperature to liberate the free base. -

Coupling: Cool the mixture to 0 °C. Slowly add 3,5-bis(trifluoromethyl)benzoyl chloride (1.1 mmol) dissolved in DCM (2 mL).

-

Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Workup: Dilute the reaction with additional DCM (20 mL). Wash sequentially with 1 M HCl (15 mL) to remove unreacted amine, saturated aqueous

(15 mL) to remove unreacted acid, and brine (15 mL). -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the target benzamide as a yellow solid.

Visualizations

Workflow Diagram: Synthesis and Amide Coupling

Caption: Chemical workflow from nitrile precursor to the final targeted amide therapeutic.

Biological Pathway: Rho GTPase Inhibition Mechanism

Caption: Mechanism of action demonstrating how the synthesized amide blocks RhoA/C signaling.

References